3-[(Oxan-4-yl)methyl]azetidine hydrochloride
Overview
Description
3-[(Oxan-4-yl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol It is a hydrochloride salt form of 3-[(Oxan-4-yl)methyl]azetidine, which features a four-membered azetidine ring substituted with an oxan-4-ylmethyl group
Preparation Methods
The synthesis of 3-[(Oxan-4-yl)methyl]azetidine hydrochloride typically involves the reaction of azetidine with oxan-4-ylmethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[(Oxan-4-yl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
3-[(Oxan-4-yl)methyl]azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The oxan-4-ylmethyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[(Oxan-4-yl)methyl]azetidine hydrochloride can be compared to other azetidine derivatives, such as:
3-(Hydroxymethyl)azetidine hydrochloride: This compound features a hydroxymethyl group instead of an oxan-4-ylmethyl group, leading to different reactivity and applications.
3-(Aminomethyl)azetidine hydrochloride: The presence of an aminomethyl group provides different biological activity and potential therapeutic uses.
3-(Bromomethyl)azetidine hydrochloride: The bromomethyl group allows for further functionalization through nucleophilic substitution reactions.
Each of these compounds has unique properties and applications, highlighting the versatility of azetidine derivatives in scientific research.
Properties
IUPAC Name |
3-(oxan-4-ylmethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-3-11-4-2-8(1)5-9-6-10-7-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWKWMDSXFZZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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